N-(3-Cyanophenyl)-N-hydroxyacetamide
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Overview
Description
N-(3-Cyanophenyl)-N-hydroxyacetamide is an organic compound characterized by the presence of a cyanophenyl group attached to a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanophenyl)-N-hydroxyacetamide typically involves the reaction of 3-aminobenzonitrile with acetic anhydride in the presence of a suitable solvent such as dichloromethane. The reaction proceeds under mild conditions, often requiring a catalytic amount of a base like potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
N-(3-Cyanophenyl)-N-hydroxyacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-Cyanophenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyanophenyl)-2-methylpropanamide
- N-(3-Cyanophenyl)propanamide
- N-(3-Cyanophenyl)-2-furamide
Uniqueness
N-(3-Cyanophenyl)-N-hydroxyacetamide is unique due to its specific structural features, such as the hydroxyacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
80584-66-3 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C9H8N2O2/c1-7(12)11(13)9-4-2-3-8(5-9)6-10/h2-5,13H,1H3 |
InChI Key |
WADADVGRULKCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC(=C1)C#N)O |
Origin of Product |
United States |
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